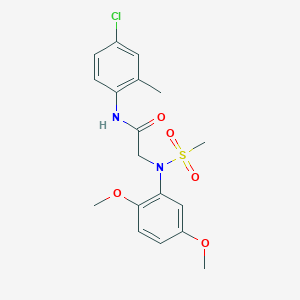![molecular formula C21H15BrClN3O B3708833 N-[3-(1H-benzimidazol-2-yl)-2-methylphenyl]-5-bromo-2-chlorobenzamide](/img/structure/B3708833.png)
N-[3-(1H-benzimidazol-2-yl)-2-methylphenyl]-5-bromo-2-chlorobenzamide
Vue d'ensemble
Description
N-[3-(1H-benzimidazol-2-yl)-2-methylphenyl]-5-bromo-2-chlorobenzamide is a complex organic compound that belongs to the benzimidazole class of heterocyclic compounds. Benzimidazoles are known for their diverse biological activities, including antimicrobial, antiviral, anticancer, and antihypertensive properties . This particular compound features a benzimidazole ring fused with a benzene ring, along with bromine and chlorine substituents, making it a unique and potentially valuable molecule in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(1H-benzimidazol-2-yl)-2-methylphenyl]-5-bromo-2-chlorobenzamide typically involves the condensation of 1,2-phenylenediamine with aldehydes or other suitable reagents to form the benzimidazole core . The final step involves the coupling of the benzimidazole derivative with a benzoyl chloride derivative to form the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems can further enhance the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
N-[3-(1H-benzimidazol-2-yl)-2-methylphenyl]-5-bromo-2-chlorobenzamide can undergo various chemical reactions, including:
Common Reagents and Conditions
Major Products Formed
Applications De Recherche Scientifique
N-[3-(1H-benzimidazol-2-yl)-2-methylphenyl]-5-bromo-2-chlorobenzamide has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of N-[3-(1H-benzimidazol-2-yl)-2-methylphenyl]-5-bromo-2-chlorobenzamide involves its interaction with specific molecular targets and pathways:
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(1H-benzimidazol-2-yl)-N-(5-methyl-3-isoxazolyl)-benzamides: These compounds also feature a benzimidazole core and exhibit similar biological activities.
N-((1H-benzimidazol-2-yl)methyl)-2-substituted-3H-benzimidazol-5-amines: These derivatives have comparable structures and are studied for their antimicrobial properties.
Uniqueness
N-[3-(1H-benzimidazol-2-yl)-2-methylphenyl]-5-bromo-2-chlorobenzamide is unique due to the presence of both bromine and chlorine substituents, which can enhance its reactivity and biological activity compared to other benzimidazole derivatives .
Propriétés
IUPAC Name |
N-[3-(1H-benzimidazol-2-yl)-2-methylphenyl]-5-bromo-2-chlorobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15BrClN3O/c1-12-14(20-24-18-6-2-3-7-19(18)25-20)5-4-8-17(12)26-21(27)15-11-13(22)9-10-16(15)23/h2-11H,1H3,(H,24,25)(H,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALDWHNBKLYDMPW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1NC(=O)C2=C(C=CC(=C2)Br)Cl)C3=NC4=CC=CC=C4N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15BrClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N,N'-1,5-naphthalenediylbis[2-(3-methylphenoxy)acetamide]](/img/structure/B3708754.png)
![N~2~-(2,5-dimethylphenyl)-N~1~-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-N~2~-(methylsulfonyl)glycinamide](/img/structure/B3708758.png)
![ethyl 2-({[(3-ethoxybenzoyl)amino]carbonothioyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B3708764.png)

![N-{[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]carbamothioyl}-3-nitrobenzamide](/img/structure/B3708788.png)

![(5E)-5-[(3-ethoxyphenyl)methylidene]-1-(3-nitrophenyl)-1,3-diazinane-2,4,6-trione](/img/structure/B3708793.png)
![3-nitro-N-[[2-(trifluoromethyl)phenyl]carbamothioyl]benzamide](/img/structure/B3708795.png)
![N~1~-(5-chloro-2-methoxyphenyl)-N~2~-(2-chlorophenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B3708798.png)
![N~2~-(4-chlorophenyl)-N~2~-(phenylsulfonyl)-N~1~-[2-(trifluoromethyl)phenyl]glycinamide](/img/structure/B3708805.png)
![2-(4-fluoro-N-methylsulfonylanilino)-N-[(2-methoxyphenyl)methyl]acetamide](/img/structure/B3708811.png)
![(5E)-1-(4-bromophenyl)-5-[(3-ethoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B3708819.png)
![N~1~-[4-(benzyloxy)phenyl]-N~2~-(3-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B3708834.png)
![N-({[2-(2-chlorophenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)benzamide](/img/structure/B3708841.png)
